

Spectroscopic Profile of 1H-Indole-2-Carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1H-indole-2-carbonitrile

Cat. No.: B1309242

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **1H-indole-2-carbonitrile**, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

1H-Indole-2-carbonitrile is a versatile building block in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new synthetic methodologies. This guide presents tabulated NMR and MS data, detailed experimental protocols for acquiring such data, and a visual representation of a general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **1H-indole-2-carbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for **1H-Indole-2-carbonitrile**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---------------------------------|--------------|--------------------------|------------|
| 8.66 | br s | - | NH |
| 7.68 | dq | 8.1, 0.9 | Ar-H |
| 7.45–7.36 | m | - | Ar-H |
| 7.25–7.19 | m | - | Ar-H |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data for **1H-Indole-2-carbonitrile**[\[1\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------|
| 137.1 | C |
| 126.3 | CH |
| 126.2 | C |
| 122.1 | CH |
| 121.7 | CH |
| 114.6 | C |
| 114.5 | CH |
| 112.0 | CH |
| 106.0 | C |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy

While a complete experimental IR spectrum for **1H-indole-2-carbonitrile** is not readily available in the public domain, the characteristic vibrational frequencies for the parent indole

molecule provide a useful reference. The nitrile ($\text{C}\equiv\text{N}$) stretching vibration is a key diagnostic peak and is expected to appear in the region of $2260\text{-}2240\text{ cm}^{-1}$.

Table 3: Characteristic Infrared Absorption Frequencies for Indole

| Wavenumber (cm^{-1}) | Vibration |
|---------------------------------|-----------------------|
| 3406 | N-H stretch |
| 3049, 3022 | Aromatic C-H stretch |
| 1577, 1508 | Aromatic C=C stretch |
| 1456, 1616 | C-C (in-ring) stretch |
| 1352, 1336 | C-H bend |
| 744, 731, 609 | =C-H bend |

Mass Spectrometry (MS)

The mass spectrum of **1H-indole-2-carbonitrile** provides valuable information about its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for **1H-Indole-2-carbonitrile**[\[2\]](#)

| Adduct | m/z |
|----------------------------|-----------|
| $[\text{M}+\text{H}]^+$ | 143.06038 |
| $[\text{M}+\text{Na}]^+$ | 165.04232 |
| $[\text{M}-\text{H}]^-$ | 141.04582 |
| $[\text{M}+\text{NH}_4]^+$ | 160.08692 |
| $[\text{M}+\text{K}]^+$ | 181.01626 |
| $[\text{M}]^+$ | 142.05255 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of **1H-indole-2-carbonitrile** in approximately 0.5-0.7 mL of deuterated chloroform (CDCl_3).
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ^1H and 75 MHz for ^{13}C).
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

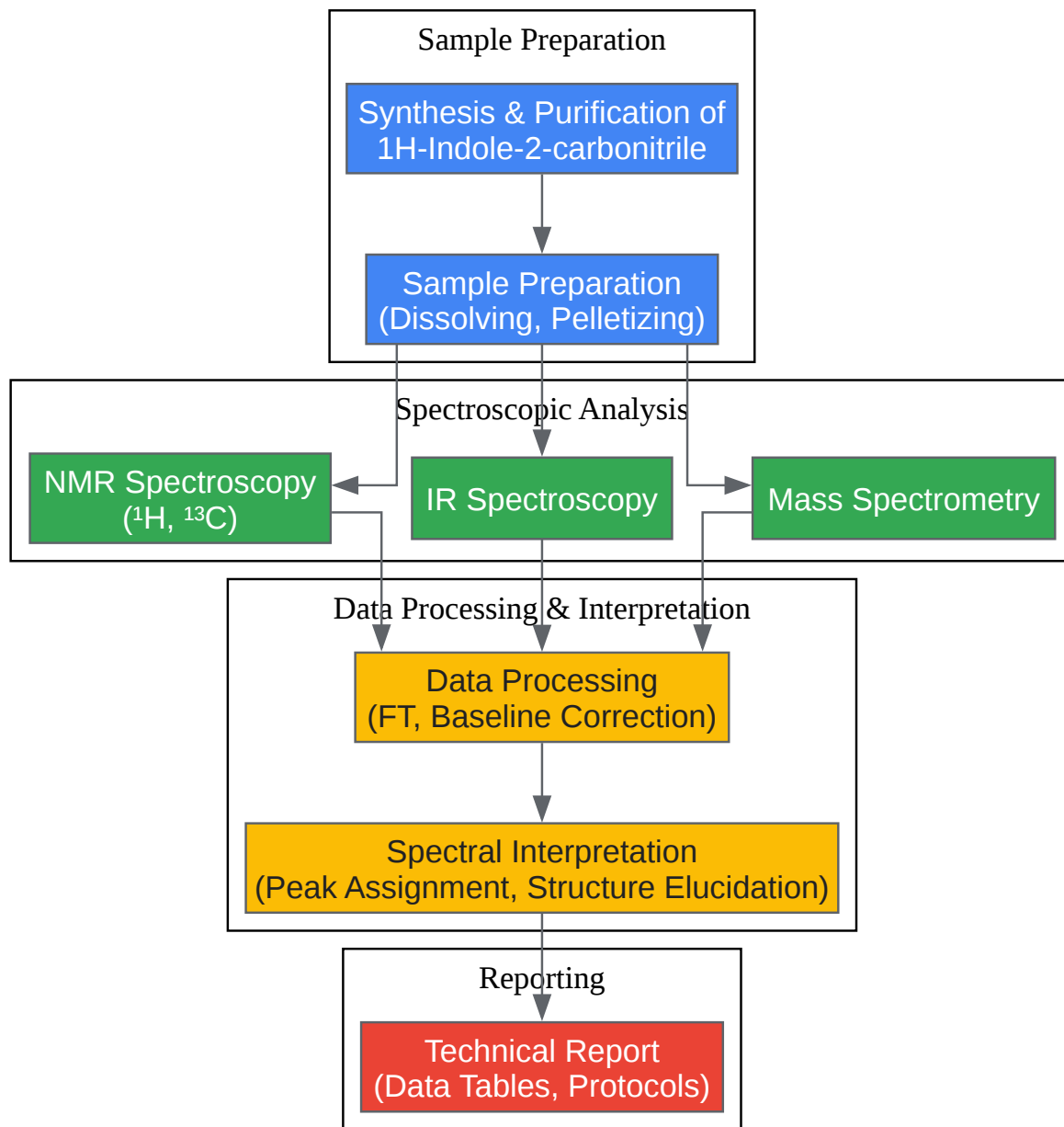
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind a small amount of **1H-indole-2-carbonitrile** with dry potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1H-indole-2-carbonitrile**.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. PubChemLite - 1h-indole-2-carbonitrile (C₉H₆N₂) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Profile of 1H-Indole-2-Carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309242#spectroscopic-data-for-1h-indole-2-carbonitrile-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com